4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile
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Overview
Description
4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that includes an amino group, a dimethylamino group, a methoxy group, and two cyano groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.
Introduction of Functional Groups: The amino, dimethylamino, methoxy, and cyano groups are introduced through various substitution reactions. For example, the dimethylamino group can be introduced using dimethylamine in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino and dimethylamino groups can be oxidized to form corresponding nitro or N-oxide derivatives.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives or N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-[4-(dimethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds with biological molecules, while the cyano groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: Similar in structure due to the presence of the dimethylamino group.
2-Methoxy-5-(phenylamino)methylphenol: Shares the methoxy and amino groups.
Properties
Molecular Formula |
C16H15N5O |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-amino-2-[4-(dimethylamino)phenyl]-6-methoxypyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H15N5O/c1-21(2)11-6-4-10(5-7-11)15-12(8-17)14(19)13(9-18)16(20-15)22-3/h4-7H,1-3H3,(H2,19,20) |
InChI Key |
YODLYXZMOSSGTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)OC |
Origin of Product |
United States |
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